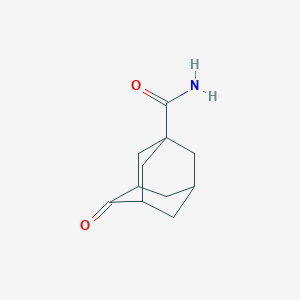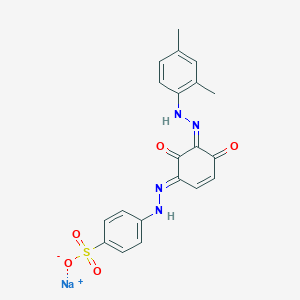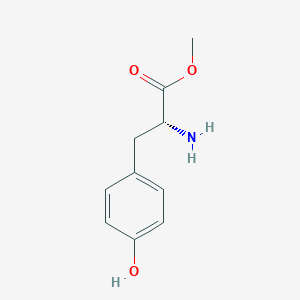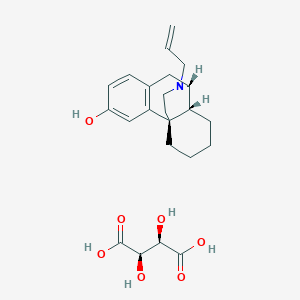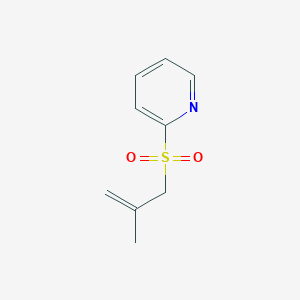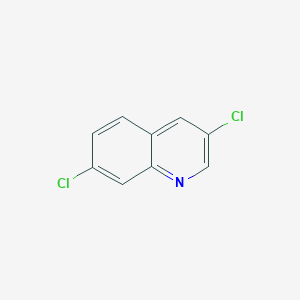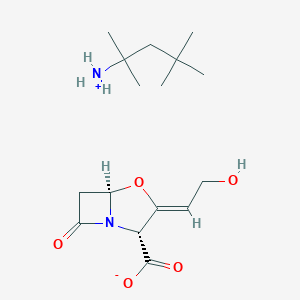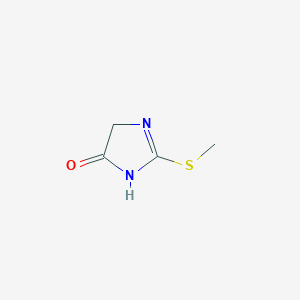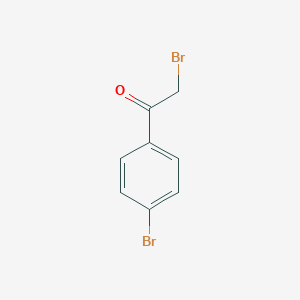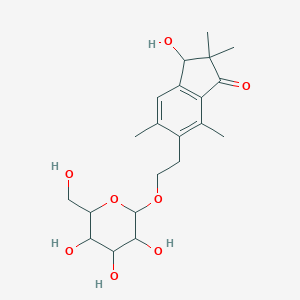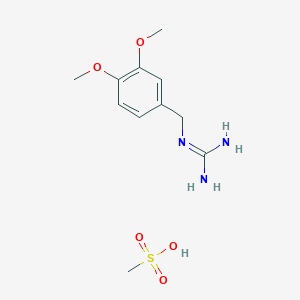
Veratrylguanidine methane sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Veratrylguanidine methane sulfonate (VGMS) is a chemical compound that has been widely used in scientific research due to its unique properties. VGMS belongs to the family of guanidine derivatives, and it is a potent activator of soluble guanylate cyclase (sGC). The activation of sGC by VGMS leads to the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes.
Mechanism Of Action
Veratrylguanidine methane sulfonate activates sGC by binding to the heme group of the enzyme and inducing a conformational change that increases the production of cGMP. The activation of sGC by Veratrylguanidine methane sulfonate leads to the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation. The increased production of cGMP also plays a role in the regulation of neurotransmitter release, cell proliferation, and apoptosis.
Biochemical And Physiological Effects
Veratrylguanidine methane sulfonate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the production of cGMP, which leads to the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation. Veratrylguanidine methane sulfonate has also been shown to regulate neurotransmitter release, cell proliferation, and apoptosis. Additionally, Veratrylguanidine methane sulfonate has been found to have anti-inflammatory properties and can reduce oxidative stress.
Advantages And Limitations For Lab Experiments
Veratrylguanidine methane sulfonate has several advantages for lab experiments. It is a potent activator of sGC and can be used to investigate the role of cGMP in various physiological processes. Veratrylguanidine methane sulfonate is also stable and easy to handle, making it a valuable tool for researchers. However, Veratrylguanidine methane sulfonate has some limitations. It can be toxic at high concentrations, and its effects can be influenced by the presence of other substances in the experimental system.
Future Directions
There are several future directions for research on Veratrylguanidine methane sulfonate. One area of interest is the role of Veratrylguanidine methane sulfonate in the regulation of inflammation and oxidative stress. Another area of research is the development of Veratrylguanidine methane sulfonate analogs that have improved pharmacological properties. Additionally, the use of Veratrylguanidine methane sulfonate in combination with other drugs or therapies may have potential therapeutic benefits. Overall, further research on Veratrylguanidine methane sulfonate has the potential to provide valuable insights into the regulation of physiological processes and the development of new treatments for various diseases.
Synthesis Methods
The synthesis of Veratrylguanidine methane sulfonate involves the reaction of veratrylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of Veratrylguanidine methane sulfonate as a white crystalline powder with a melting point of 215-218°C.
Scientific Research Applications
Veratrylguanidine methane sulfonate has been extensively used in scientific research due to its ability to activate sGC and increase the production of cGMP. This property has made Veratrylguanidine methane sulfonate a valuable tool for investigating various physiological processes such as cardiovascular function, smooth muscle relaxation, and platelet aggregation. Veratrylguanidine methane sulfonate has also been used to study the role of cGMP in the regulation of neurotransmitter release, cell proliferation, and apoptosis.
properties
CAS RN |
148741-67-7 |
|---|---|
Product Name |
Veratrylguanidine methane sulfonate |
Molecular Formula |
C11H19N3O5S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]guanidine;methanesulfonic acid |
InChI |
InChI=1S/C10H15N3O2.CH4O3S/c1-14-8-4-3-7(5-9(8)15-2)6-13-10(11)12;1-5(2,3)4/h3-5H,6H2,1-2H3,(H4,11,12,13);1H3,(H,2,3,4) |
InChI Key |
LMNTYSMXUXRWGD-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN=C([NH3+])N)OC.CS(=O)(=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)CN=C(N)N)OC.CS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C([NH3+])N)OC.CS(=O)(=O)[O-] |
Other CAS RN |
148741-67-7 |
synonyms |
MSVGuanidine veratrylguanidine methane sulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
